5alpha-Ergostane-3beta,5,6beta,7beta-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Ergostane-3beta,5,6beta,7beta-tetrol is a natural product found in Anthelia glauca and Plexaurella grisea with data available.
Scientific Research Applications
Bioactive Compounds in Herbal Medicine
Ergostane-type steroids, including compounds similar to 5alpha-Ergostane-3beta,5,6beta,7beta-tetrol, have been identified in various herbs like Euphorbia chamaesyce. These compounds demonstrate potential biological activities, such as inhibiting the activation of Epstein-Barr virus early antigen, indicating their potential in antiviral research (Tanaka et al., 2000).
Sterols in Fungi
In fungi like Lactarium volemus, ergostane-type sterols have been isolated. These compounds have unique structures and are subject to extensive spectroscopic analysis to determine their potential biological applications (Yue et al., 2001).
Brassinosteroids Research
Research into brassinosteroids, a class of plant hormones, includes synthesizing analogues of ergostane and androstane, such as those with fluorine atoms in specific positions. This synthesis alters their chemical reactivity and physical properties, leading to studies on their cytotoxicity and potential activities in fields like cancer research (Slavíková et al., 2008).
Marine Organisms and Steroidal Compounds
Marine organisms like the octocoral Carijoa riisei have been found to contain steroidal glycosides with structures similar to 5alpha-Ergostane-3beta,5,6beta,7beta-tetrol. These compounds exhibit cytotoxicity against human colon adenocarcinoma cells, highlighting their potential in cancer research (Maia et al., 2000).
Cholesterol Oxidation in Foods
Studies on cholesterol oxidation in marinated foods during heating have identified compounds like 5alpha-cholestane-3beta, 5,6beta-triol. This research is essential for understanding the impact of cooking methods on cholesterol oxidation and its potential health implications (Lee et al., 2006).
properties
CAS RN |
80525-48-0 |
---|---|
Product Name |
5alpha-Ergostane-3beta,5,6beta,7beta-tetrol |
Molecular Formula |
C28H50O4 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(3S,5R,6R,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,7-tetrol |
InChI |
InChI=1S/C28H50O4/c1-16(2)17(3)7-8-18(4)20-9-10-21-23-22(12-13-26(20,21)5)27(6)14-11-19(29)15-28(27,32)25(31)24(23)30/h16-25,29-32H,7-15H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24+,25+,26+,27+,28-/m0/s1 |
InChI Key |
XMPORRMUVWJINB-AQESZVELSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C |
SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(C(C4(C3(CCC(C4)O)C)O)O)O)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(C(C4(C3(CCC(C4)O)C)O)O)O)C |
synonyms |
5 alpha-ergostane-3 beta,5,6 beta,7 beta-tetrol 5-EG-TO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.